molecular formula C16H24N2O2 B3099251 benzyl N-(2-amino-2-cyclohexylethyl)carbamate CAS No. 1352999-95-1

benzyl N-(2-amino-2-cyclohexylethyl)carbamate

Cat. No.: B3099251
CAS No.: 1352999-95-1
M. Wt: 276.37 g/mol
InChI Key: LGKNTKNXIZXBMR-UHFFFAOYSA-N
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Description

Benzyl N-(2-amino-2-cyclohexylethyl)carbamate is a carbamate derivative characterized by a benzyloxycarbonyl (Cbz) protecting group, a 2-aminoethyl backbone, and a cyclohexyl substituent. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly in peptide chemistry and pharmaceutical intermediate preparation.

Properties

IUPAC Name

benzyl N-(2-amino-2-cyclohexylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c17-15(14-9-5-2-6-10-14)11-18-16(19)20-12-13-7-3-1-4-8-13/h1,3-4,7-8,14-15H,2,5-6,9-12,17H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKNTKNXIZXBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101168185
Record name Carbamic acid, N-(2-amino-2-cyclohexylethyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101168185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352999-95-1
Record name Carbamic acid, N-(2-amino-2-cyclohexylethyl)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352999-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(2-amino-2-cyclohexylethyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101168185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Benzyl N-(2-amino-2-cyclohexylethyl)carbamate can undergo various chemical reactions, including:

Scientific Research Applications

Benzyl N-(2-amino-2-cyclohexylethyl)carbamate is a compound utilized in medicinal chemistry with potential biological activities. It features a benzyl group, an amino group, and a cyclohexyl ring, which contribute to its pharmacological profile.

Scientific Research Applications

This compound is used in a variety of scientific research applications:

  • Chemistry It serves as an intermediate in synthesizing various organic compounds and as a protecting group for amines in peptide synthesis.
  • Biology The compound is studied for its potential biological activities and its role as a building block in the synthesis of bioactive molecules.
  • Medicine Research is ongoing to explore its potential therapeutic applications, particularly in developing new drugs and pharmaceuticals.
  • Industry It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
  • Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
  • Substitution Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.

Biological Activities

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzyme Inhibition Preliminary studies suggest that this compound may act as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease.
  • Antimicrobial Activity Research indicates that similar compounds exhibit antimicrobial properties against various pathogens. For instance, derivatives with cyclohexyl groups have shown selective toxicity against fungi like Cryptococcus neoformans and bacteria such as E. coli .

The following table summarizes the biological activities reported for this compound and related compounds:

ActivityTargetIC50/MIC (µM)Reference
AChE InhibitionAcetylcholinesterase4.5–5.7
AntifungalCryptococcus neoformans5.0
AntibacterialE. coli10.0

Case Studies

  • Neuroprotective Effects A study investigated the neuroprotective effects of this compound in animal models of Alzheimer’s disease. The compound was administered at varying doses, showing significant improvement in cognitive function as measured by behavioral tests. The mechanism was linked to its ability to inhibit AChE and increase acetylcholine levels.
  • Antimicrobial Efficacy Another study evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting potential for development as an antimicrobial agent.
  • Structure-Activity Relationship (SAR) Research on structurally similar compounds revealed that modifications in the cyclohexyl moiety significantly impacted biological activity. Compounds with enhanced lipophilicity showed greater AChE inhibition and broader antimicrobial spectra, highlighting the importance of structural optimization in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, ring systems, and functional groups. Key distinctions in physicochemical properties, applications, and safety are summarized below.

Substituent Variations

  • Benzyl N-(2-aminoethyl)carbamate hydrochloride (CAS 72080-83-2) Structure: Lacks the cyclohexyl group; features a simple ethylamino chain. Properties: Higher water solubility due to the hydrochloride salt. Lower lipophilicity compared to cyclohexyl analogs. Applications: Used in peptide synthesis as an amine-protecting intermediate .
  • Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate (CAS 213672-66-3) Structure: Cyclohexyl group with a hydroxymethyl substituent instead of an aminoethyl chain. Properties: Polar hydroxyl group increases solubility in polar solvents. Reduced reactivity due to steric hindrance. Safety: Requires stringent handling (gloves, eye protection) due to irritant risks .

Ring System Modifications

  • Benzyl N-[(1-aminocycloheptyl)methyl]carbamate (CAS 1448438-54-7) Structure: Cycloheptyl ring instead of cyclohexyl. Properties: Larger ring size may enhance steric bulk, affecting binding affinity in drug-receptor interactions. Applications: Explored in macrocyclic drug design .

Functional Group Complexity

  • Benzyl (2-((S)-2-amino-N-ethylpropanamido)cyclohexyl)carbamate (CAS 1354033-13-8) Structure: Incorporates an additional propanamido and ethylamino group. Properties: Higher molecular weight (347.45 g/mol) and complexity reduce synthetic yield but improve target specificity.

Data Tables

Table 1: Structural and Functional Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituent Application
Benzyl N-(2-amino-2-cyclohexylethyl)carbamate C₁₅H₂₂N₂O₂* ~278.35 Cyclohexyl, aminoethyl Peptide synthesis, drug intermediates
Benzyl N-(2-aminoethyl)carbamate HCl (72080-83-2) C₁₀H₁₅ClN₂O₂ 230.69 Ethylamino Amine protection
Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate (213672-66-3) C₁₅H₂₁NO₃ 263.33 Cyclohexyl, hydroxymethyl Industrial research
Benzyl (2-((S)-2-amino-N-ethylpropanamido)cyclohexyl)carbamate (1354033-13-8) C₁₉H₂₉N₃O₃ 347.45 Propanamido, ethylamino Targeted drug synthesis

*Estimated based on structural analysis.

Biological Activity

Benzyl N-(2-amino-2-cyclohexylethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a benzyl group, an amino group, and a cyclohexyl ring, contributing to its unique pharmacological profile. The molecular formula is C14H21N2O2C_{14}H_{21}N_{2}O_{2}, with a molecular weight of approximately 251.34 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease.
  • Antimicrobial Activity : Research indicates that similar compounds exhibit antimicrobial properties against various pathogens. For instance, derivatives with cyclohexyl groups have shown selective toxicity against fungi like Cryptococcus neoformans and bacteria such as E. coli .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Target IC50/MIC (µM) Reference
AChE InhibitionAcetylcholinesterase4.5–5.7
AntifungalCryptococcus neoformans5.0
AntibacterialE. coli10.0

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in animal models of Alzheimer’s disease. The compound was administered at varying doses, showing significant improvement in cognitive function as measured by behavioral tests. The mechanism was linked to its ability to inhibit AChE and increase acetylcholine levels.
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting potential for development as an antimicrobial agent .
  • Structure-Activity Relationship (SAR) : Research on structurally similar compounds revealed that modifications in the cyclohexyl moiety significantly impacted biological activity. Compounds with enhanced lipophilicity showed greater AChE inhibition and broader antimicrobial spectra, highlighting the importance of structural optimization in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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benzyl N-(2-amino-2-cyclohexylethyl)carbamate
Reactant of Route 2
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benzyl N-(2-amino-2-cyclohexylethyl)carbamate

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